2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester
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Description
2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C17H16Cl2O4 and its molecular weight is 355.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0425644 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound's synthesis and characterization are fundamental aspects of its scientific applications. Researchers have developed various synthetic routes and characterization methods for similar compounds. For example, the facile synthesis of dicamba ester, an analogue, over heterogeneous magnesium oxide showcases the utility of green reagents and catalysts in the synthesis of complex organic molecules. This process emphasizes the importance of sustainable chemistry practices in synthesizing derivatives of benzoic acid esters, highlighting the role of catalysts in achieving high selectivity and reusability (Deshmukh & Yadav, 2017).
Crystal Structure Analysis
Understanding the crystal structure of chemical compounds like 2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] benzoic acid methyl ester provides insights into their chemical behavior and potential applications. Crystal structure analysis reveals the spatial arrangement of atoms within a compound, facilitating the exploration of its chemical reactivity and interaction with biological molecules. This knowledge is crucial for the design of molecules with specific biological or chemical properties (Ming & South, 2004).
Chemical Derivatives and Biological Activity
The synthesis of chemical derivatives related to 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester is a significant area of research. Such derivatives are often evaluated for their biological activities, including cytotoxic effects against cancer cell lines. The preparation of novel compounds and their structural characterization lay the groundwork for understanding their potential therapeutic uses. For instance, derivatives of 2- and 3-benzo[b]furancarboxylic acids have shown significant cytotoxic activities, underscoring the potential for such compounds in the development of anticancer therapies (Kossakowski et al., 2005).
Environmental and Analytical Applications
In addition to their potential in medicine and synthesis, derivatives of this compound may have applications in environmental science and analytical chemistry. For example, the determination of chlorophenoxy acid herbicides in water through in situ esterification highlights the relevance of such chemical derivatives in environmental monitoring and analysis. This approach enables the rapid and efficient detection of herbicide residues, contributing to environmental protection and public health (Catalina et al., 2000).
Properties
IUPAC Name |
methyl 2-[(3,4-dichlorophenyl)methoxymethyl]-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O4/c1-21-15-5-3-4-12(16(15)17(20)22-2)10-23-9-11-6-7-13(18)14(19)8-11/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMFTVAELXLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)COCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.